MR Antagonist Potency of CAS 446269-17-6 (IC50 34 nM) Compared with Steroidal and Non-Steroidal MR Antagonists in Human MR Cell-Based Assays
CAS 446269-17-6 exhibits an IC50 of 34 nM for antagonist activity at human mineralocorticoid receptor overexpressed in CHOK1 cells, as measured by inhibition of aldosterone-induced protein interaction [1]. This potency positions the compound between the steroidal antagonist spironolactone (IC50 24 nM, same target and assay format trends) and the steroidal antagonist eplerenone (IC50 81 nM to 360 nM, varying by assay system) . It is approximately 1.9-fold less potent than the non-steroidal agent finerenone (IC50 18 nM) . The 34 nM IC50 represents a measurable, intermediate potency within the MR antagonist class, providing a reference point for benzamide-based non-steroidal MR antagonist SAR studies.
| Evidence Dimension | MR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 34 nM (human MR, CHOK1 cells, aldosterone-induced protein interaction inhibition) |
| Comparator Or Baseline | Spironolactone: 24 nM (human MR); Eplerenone: 81 nM (human MR, 293 cells); Finerenone: 18 nM (human MR); Apararenone: Ki < 50 nM or 104 nM (human MR) |
| Quantified Difference | 1.4-fold less potent than spironolactone; ~2.4-fold more potent than eplerenone (81 nM value); 1.9-fold less potent than finerenone; comparable to apararenone Ki range |
| Conditions | Target compound: human MR overexpressed in CHOK1 cells, antagonist mode, aldosterone-induced protein interaction assay. Comparator data from various cell-based MR antagonist assays (human MR expressed in 293 cells, CHOK1 cells, or luciferase reporter systems). Note: cross-study comparison; assay conditions are not identical. |
Why This Matters
The 34 nM IC50 defines a potency tier that distinguishes CAS 446269-17-6 from both more potent (finerenone) and less potent (eplerenone) clinical MR antagonists, guiding selection for SAR and profiling studies where intermediate potency is desired.
- [1] BindingDB BDBM50089603. IC50 34 nM, human MR, CHOK1 cells. Merck Research Laboratories / ChEMBL curation. View Source
